molecular formula C6H6FNO B142537 2-Amino-6-fluorophenol CAS No. 53981-25-2

2-Amino-6-fluorophenol

Cat. No.: B142537
CAS No.: 53981-25-2
M. Wt: 127.12 g/mol
InChI Key: MDIAVSZFIQWYST-UHFFFAOYSA-N
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Description

2-Amino-6-fluorophenol is an organic compound with the molecular formula C6H6FNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the ortho position and a fluorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,6-difluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like iron powder or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

2-Amino-6-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that target specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-6-fluorophenol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Amino-6-chlorophenol
  • 2-Amino-6-bromophenol
  • 2-Amino-6-methylphenol

Comparison: 2-Amino-6-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound exhibits higher electronegativity and stability. This makes it particularly useful in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

2-amino-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAVSZFIQWYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314610
Record name 2-Amino-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-25-2
Record name 2-Amino-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53981-25-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-fluorophenol
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Synthesis routes and methods I

Procedure details

To a stirred slurry of 10% palladium on carbon (2.26 g, 2.12 mmol) in MeOH (100 mL) was added 4-bromo-2-fluoro-6-nitrophenol (5.00 g, 21.2 mmol). The reaction mixture was stirred under an H2 atmosphere until significant reduction was seen by TLC. The mixture was filtered through Celite and concentrated in vacuo. The resultant solid was triturated with hexanes and reconcentrated to remove residual MeOH and give 2-amino-6-fluorophenol as a dark gray solid. 1H NMR (DMSO-d6, 300 MHz) δ 10.86 (br s, 1H), 9.54 (br s, 2H), 7.25–7.19 (m, 1H), 7.13 (d, 1H), 6.94–6.86 (m, 1H).
Quantity
5 g
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reactant
Reaction Step One
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2.26 g
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catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, a suspension of 2-fluoro-6-nitrophenol (5 g, 31.83 mmol), ammonium formate (6 g, 95.50 mmol) and Pd—C (10% w/w, 0.34 g, 3.2 mmol) in MeOH (100 ml) is stirred 0.5 h at room temperature. The reaction mixture is filtered through celite and concentrated in vacuo to give 2-amino-6-fluorophenol 1 (4 g) which is used in the next step without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
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100 mL
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0.34 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluorophenol
Reactant of Route 2
2-Amino-6-fluorophenol
Reactant of Route 3
2-Amino-6-fluorophenol
Reactant of Route 4
2-Amino-6-fluorophenol
Reactant of Route 5
2-Amino-6-fluorophenol
Reactant of Route 6
2-Amino-6-fluorophenol

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